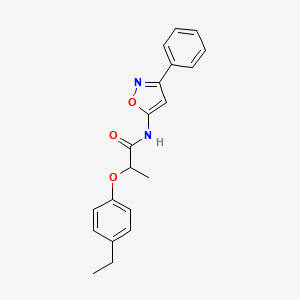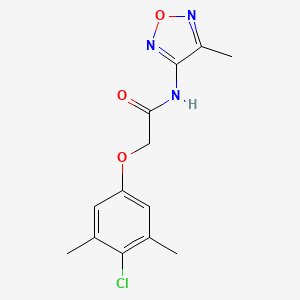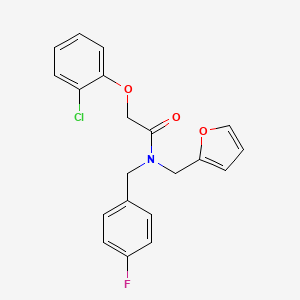
2-(4-ethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C20H18N2O3 .
- The compound features an oxazole ring, an amide functional group, and an ethylphenoxy substituent.
- EPOX exhibits interesting pharmacological properties, making it relevant for scientific research and potential applications.
2-(4-ethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide: , is a synthetic organic compound.
Preparation Methods
- Synthetic Routes : EPOX can be synthesized through various methods, including condensation reactions.
- One common approach involves the reaction of 4-ethylphenol with 3-phenyl-5-amino-1,2-oxazole in the presence of an appropriate coupling agent (e.g., DCC or EDC) to form the amide bond.
- Reaction Conditions : These reactions typically occur under mild conditions (room temperature or slightly elevated temperatures) in organic solvents (e.g., dichloromethane or dimethylformamide).
- Industrial Production : While EPOX is not produced on an industrial scale, its synthesis can be scaled up using similar principles.
Chemical Reactions Analysis
- Reactivity : EPOX undergoes various chemical reactions due to its functional groups.
- Oxidation : It can be oxidized to form an oxazole N-oxide.
- Reduction : Reduction of the oxazole ring may yield a dihydro derivative.
- Substitution : Nucleophilic substitution reactions can occur at the amide nitrogen.
- Common Reagents and Conditions : Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and alkyl halides (for substitution) are used.
- Major Products : The major products depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
- Medicinal Chemistry : EPOX derivatives may exhibit anti-inflammatory, analgesic, or antitumor activities.
- Biological Studies : Researchers investigate EPOX’s effects on cellular pathways, receptor binding, and enzymatic inhibition.
- Industry : EPOX could serve as a starting point for drug development or as a building block for other compounds.
Mechanism of Action
- EPOX’s mechanism of action likely involves interactions with specific protein targets.
- It may modulate enzymes, receptors, or ion channels, affecting cellular processes.
- Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
- EPOX’s uniqueness lies in its combination of an oxazole ring, an amide group, and an ethylphenoxy substituent.
- Similar compounds include oxazole-based amides and related heterocycles.
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C20H20N2O3/c1-3-15-9-11-17(12-10-15)24-14(2)20(23)21-19-13-18(22-25-19)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3,(H,21,23) |
InChI Key |
YIHGANMFAXPSDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B11396898.png)
![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11396902.png)
![N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11396904.png)
![[3-(biphenyl-4-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B11396913.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11396920.png)
![4-(4-ethoxy-3-methoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396935.png)
![N-(4-chlorophenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11396937.png)
![N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B11396938.png)
![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11396946.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11396955.png)

![3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B11396964.png)

![N-benzyl-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide](/img/structure/B11396974.png)
